physicochemical properties of 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
physicochemical properties of 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific analogue, 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline, incorporates halogen substitutions that can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We delve into the theoretical and practical aspects of determining key parameters such as molecular weight, melting point, solubility, pKa, and lipophilicity. By synthesizing technical data with field-proven experimental methodologies, this document serves as an essential resource for the rational design and development of novel therapeutics based on the THIQ scaffold.
Introduction to the Compound and its Significance
The 1,2,3,4-Tetrahydroisoquinoline Scaffold
The THIQ framework is a cornerstone in the synthesis of compounds with a wide array of biological activities. Its rigid structure, which mimics the conformation of endogenous catecholamines, allows for precise interaction with various biological targets. This has led to the development of THIQ-based drugs for conditions ranging from neurological disorders to infectious diseases.[2][3] The synthetic versatility of the THIQ core permits extensive functionalization, enabling the fine-tuning of its pharmacological properties.[2]
Profile of 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the core THIQ structure. The introduction of chlorine and fluorine atoms at the C7 and C8 positions, respectively, is a strategic choice in medicinal chemistry. Halogenation can profoundly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Understanding the specific physicochemical consequences of this substitution pattern is paramount for its application in drug discovery.
The Critical Role of Physicochemical Properties in Drug Development
A molecule's journey from a promising lead to a viable drug candidate is fundamentally governed by its physicochemical properties.[4] Characteristics such as solubility, ionization state (pKa), and lipophilicity (LogP/LogD) are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] Early and accurate characterization of these properties allows for informed optimization of lead compounds, reducing attrition rates in later stages of drug development.[6]
Core Molecular Properties
A precise understanding of the fundamental molecular properties forms the basis of all further characterization.
Chemical Structure and Identifiers
-
IUPAC Name: 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
-
Chemical Formula: C₉H₉ClFN[8]
Molecular Weight and Composition
The molecular weight is a critical parameter for numerous calculations in analytical and medicinal chemistry, including molarity determinations and ligand efficiency metrics.
| Property | Value | Source |
| Molecular Weight | 185.62 g/mol | [8] |
| Monoisotopic Mass | 185.04076 Da | Calculated |
Thermal Properties
Melting Point Analysis
The melting point is a fundamental indicator of a compound's purity and lattice energy. In pharmaceuticals, it influences formulation strategies, stability, and dissolution rates. While specific experimental data for 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline is not available in the reviewed literature, data for a structurally similar compound, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, is reported to be in the range of 182-183 °C.[9][10]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is the gold-standard technique for determining the melting point and other thermal transitions of a solid material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and bioavailability, as a compound must be in solution to be absorbed from the gastrointestinal tract.[4] It is typically assessed through kinetic and thermodynamic measurements.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic solubility. It measures the saturation concentration of a compound in a given solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. As the tetrahydroisoquinoline nitrogen is basic, its pKa is critical for predicting its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.[6] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Solution Preparation: Accurately dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete solubilization.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the basic nitrogen fully.
-
Basic Titration: Subsequently, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used to refine the pKa value from the titration data.
Visualization: pKa Determination Workflow
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity Assessment
Lipophilicity, the affinity of a molecule for a non-polar environment, is a key predictor of its ability to cross biological membranes.[5] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve the compound in one of the phases (e.g., water) and add an equal volume of the other phase to a vial.
-
Equilibration: Vigorously shake the vial for a set period, followed by a resting period to allow for complete phase separation. Centrifugation can be used to expedite this process.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic and Structural Characterization
Spectroscopic techniques are essential for confirming the identity and structure of a synthesized molecule and for assessing its purity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the peaks confirm the precise arrangement of atoms and the presence of the chloro and fluoro substituents.
-
Mass Spectrometry (MS): MS provides the exact mass of the molecule and its fragmentation pattern.[12] This data confirms the molecular weight and elemental composition, serving as a definitive identifier for the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[11] For 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline, characteristic peaks would include N-H stretching and C-H stretching from the aliphatic and aromatic portions, as well as vibrations corresponding to the C-Cl and C-F bonds.
Conclusion
The are integral to its potential as a lead compound in drug discovery. While foundational data such as molecular formula and weight are established, a comprehensive experimental characterization of its melting point, solubility, pKa, and lipophilicity is crucial for advancing its development. The standardized protocols outlined in this guide provide a robust framework for obtaining this critical data. These measurements will enable researchers to build accurate structure-activity and structure-property relationships, ultimately guiding the rational design of more effective and bioavailable therapeutics based on this promising scaffold.
References
-
Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12534–12544. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13047366, 7-Chloro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Chemcas. (n.d.). 7-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. Retrieved from [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
Thieme Chemistry. (2018). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12595070, 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Mendelson, W. L., et al. (1984). Two syntheses of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline-1-14C. Journal of Labelled Compounds and Radiopharmaceuticals, 21(10), 961-968. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry. Retrieved from [Link]
-
NextSDS. (n.d.). 7-chloro-8-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. Retrieved from [Link]
-
Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 711-731. Retrieved from [Link]
-
NextSDS. (n.d.). 7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Retrieved from [Link]
-
Chem-Impex. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Fodor, K., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(7), 1735. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
Sources
- 1. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nextsds.com [nextsds.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 97 799274-06-9 [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
